Cas no 898428-48-3 (4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide)

4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide 化学的及び物理的性質
名前と識別子
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- 4-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- 4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide
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- インチ: 1S/C22H16FN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27)
- InChIKey: GDWKGPDBKVWCNE-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(N2C(=O)C3=C(N=C2C)C=CC=C3)=C1)(=O)C1=CC=C(F)C=C1
4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2638-0085-5μmol |
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |
898428-48-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2638-0085-5mg |
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |
898428-48-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2638-0085-2mg |
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |
898428-48-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2638-0085-25mg |
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |
898428-48-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2638-0085-10μmol |
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |
898428-48-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2638-0085-4mg |
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |
898428-48-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2638-0085-2μmol |
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |
898428-48-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2638-0085-3mg |
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |
898428-48-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2638-0085-30mg |
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |
898428-48-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2638-0085-20μmol |
4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide |
898428-48-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamide 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
4-fluoro-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzamideに関する追加情報
Introduction to 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS No. 898428-48-3)
The compound 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, identified by the CAS registry number 898428-48-3, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzamides, which are widely studied for their diverse applications in drug discovery and materials science. The structure of this molecule incorporates a quinazoline ring system, which is known for its biological activity and structural versatility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the efficiency of the synthesis process but also ensure high purity and structural integrity of the final product. The integration of computational chemistry tools has further facilitated the optimization of synthetic pathways, making this compound more accessible for research and development purposes.
The quinazoline moiety within this molecule plays a pivotal role in its biological activity. Quinazolines are known to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making them valuable targets in drug design. In the case of 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, the substitution pattern at the quinazoline ring significantly influences its pharmacokinetic properties and bioavailability. Recent studies have demonstrated that the presence of a methyl group at position 2 and an oxo group at position 4 enhances the compound's stability and solubility, which are critical factors for its potential therapeutic applications.
One of the most promising areas of research involving this compound is its application in oncology. Preclinical studies have shown that 4-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-y1)phenyl]benzamide exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. This selectivity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Furthermore, ongoing clinical trials are exploring its potential as a targeted therapy for solid tumors, with early results indicating favorable safety profiles and encouraging efficacy.
In addition to its therapeutic potential, this compound has also garnered interest in materials science due to its unique electronic properties. The conjugated system within the quinazoline ring contributes to its photochemical stability and fluorescence characteristics, making it a candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. Researchers are actively investigating methods to enhance these properties through structural modifications, with promising results reported in recent publications.
The environmental impact of synthetic compounds is another critical area of consideration. Studies on the biodegradation and ecotoxicity of cas no 898428-based compounds have revealed that they exhibit low toxicity towards non-target organisms under controlled conditions. However, further research is required to assess their long-term effects on aquatic ecosystems and soil microbiota. Regulatory agencies are increasingly emphasizing the importance of green chemistry principles in compound development, which aligns with ongoing efforts to optimize the synthesis process for minimal environmental impact.
In conclusion, 4-fluoro-N-[3-(2-methyl-oxo-dihydroquinazolin-y1)phenyl]benzamide (CAS No. 898428-) represents a versatile molecule with multifaceted applications across diverse scientific domains. Its unique chemical structure, combined with advancements in synthetic methodologies and computational modeling, positions it as a valuable asset in both academic research and industrial applications. As research continues to unfold, this compound holds immense promise for contributing to breakthroughs in medicine, materials science, and sustainable chemistry.
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